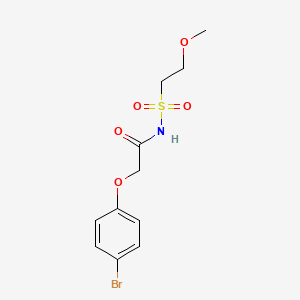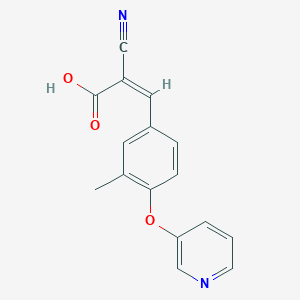
2-methyl-N-(2-phenylethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-phenylethyl)quinazolin-4-amine, also known as MEQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MEQ is a quinazoline derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is not fully understood, but it has been suggested that 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may act as an inhibitor of tubulin polymerization, which is essential for cell division. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been shown to have various biochemical and physiological effects, including antitumor activity, neuroprotective effects, and anti-inflammatory effects. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its synthetic availability, which allows for large-scale production. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is also relatively stable and can be stored for long periods. However, one of the limitations of using 2-methyl-N-(2-phenylethyl)quinazolin-4-amine in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-methyl-N-(2-phenylethyl)quinazolin-4-amine, including its potential use as an antitumor agent, neuroprotective agent, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine and to optimize its pharmacological properties. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine may also have potential applications in other fields, such as materials science and catalysis.
Synthesis Methods
2-methyl-N-(2-phenylethyl)quinazolin-4-amine can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods used for the synthesis of 2-methyl-N-(2-phenylethyl)quinazolin-4-amine is the one-pot synthesis, which involves the reaction of 2-aminobenzophenone, 2-bromoethylbenzene, and methylamine hydrochloride in ethanol under reflux.
Scientific Research Applications
2-methyl-N-(2-phenylethyl)quinazolin-4-amine has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has been studied for its potential use as an antitumor agent, as it has shown cytotoxic activity against various cancer cell lines. 2-methyl-N-(2-phenylethyl)quinazolin-4-amine has also been studied for its potential use as a neuroprotective agent, as it has shown protective effects against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-13-19-16-10-6-5-9-15(16)17(20-13)18-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQNIIMQLREEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-phenylethyl)quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)




![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
